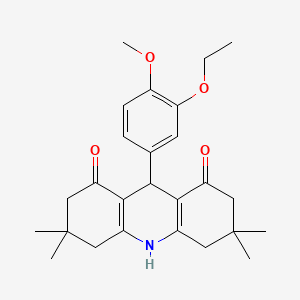
(4-Oxo-2-((1-phenyl-ethylidene)-hydrazono)-thiazolidin-5-YL)-acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Oxo-2-((1-phenyl-ethylidene)-hydrazono)-thiazolidin-5-YL)-acetic acid is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidine ring, a hydrazone linkage, and an acetic acid moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Oxo-2-((1-phenyl-ethylidene)-hydrazono)-thiazolidin-5-YL)-acetic acid typically involves the condensation of thiazolidine-2,4-dione with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures. The reaction mixture is then subjected to purification processes like recrystallization to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(4-Oxo-2-((1-phenyl-ethylidene)-hydrazono)-thiazolidin-5-YL)-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted thiazolidinones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted thiazolidinones, hydrazine derivatives, and oxo compounds. These products are often characterized using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography.
科学研究应用
Chemistry
In chemistry, (4-Oxo-2-((1-phenyl-ethylidene)-hydrazono)-thiazolidin-5-YL)-acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science applications.
Biology
In biological research, this compound has shown potential as an antimicrobial and anticancer agent. Studies have demonstrated its ability to inhibit the growth of various bacterial and cancer cell lines, making it a promising candidate for further drug development.
Medicine
In medicine, this compound is being investigated for its therapeutic potential. Its anti-inflammatory and antioxidant properties are of particular interest for the treatment of chronic diseases such as arthritis and cardiovascular disorders.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its ability to form stable complexes with metals makes it useful in catalysis and material science.
作用机制
The mechanism of action of (4-Oxo-2-((1-phenyl-ethylidene)-hydrazono)-thiazolidin-5-YL)-acetic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes and receptors involved in key biological processes. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis, while its anticancer effects could result from the induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
Thiazolidine-2,4-dione: A precursor in the synthesis of (4-Oxo-2-((1-phenyl-ethylidene)-hydrazono)-thiazolidin-5-YL)-acetic acid.
Hydrazone derivatives: Compounds with similar hydrazone linkages.
Substituted thiazolidinones: Compounds with variations in the thiazolidine ring or substituents.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in various fields of research.
属性
分子式 |
C13H13N3O3S |
|---|---|
分子量 |
291.33 g/mol |
IUPAC 名称 |
2-[(2E)-4-oxo-2-[(E)-1-phenylethylidenehydrazinylidene]-1,3-thiazolidin-5-yl]acetic acid |
InChI |
InChI=1S/C13H13N3O3S/c1-8(9-5-3-2-4-6-9)15-16-13-14-12(19)10(20-13)7-11(17)18/h2-6,10H,7H2,1H3,(H,17,18)(H,14,16,19)/b15-8+ |
InChI 键 |
FVRSVHJIIHGNHR-OVCLIPMQSA-N |
手性 SMILES |
C/C(=N\N=C\1/NC(=O)C(S1)CC(=O)O)/C2=CC=CC=C2 |
规范 SMILES |
CC(=NN=C1NC(=O)C(S1)CC(=O)O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(2,4-dimethylphenyl)-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B15031050.png)
![ethyl {3-[2-(4-fluorophenoxy)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}acetate](/img/structure/B15031055.png)
![N-(5-fluoro-2-methylphenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B15031057.png)
![N-cyclopentyl-7-(furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15031069.png)
![5-methyl-3-nitro-12H-quino[2,1-b]quinazolin-12-one](/img/structure/B15031076.png)
![Ethyl 7-chloro-8-methyl-4-{[4-(morpholin-4-yl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B15031086.png)
![1-[(4-Ethoxyphenyl)methyl]-4-(3-methoxybenzoyl)piperazine](/img/structure/B15031090.png)
methanone](/img/structure/B15031101.png)
![5-methyl-3-(prop-2-en-1-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B15031105.png)
![(4Z)-4-{[(3,4-dimethoxyphenyl)amino]methylidene}-2-phenylisoquinoline-1,3(2H,4H)-dione](/img/structure/B15031119.png)

![2,5-Bis(4-chlorophenyl)-7-(4-methoxyphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15031136.png)
![N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propyl}-2-methylquinoline-4-carboxamide](/img/structure/B15031147.png)
![N-benzyl-7-ethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15031152.png)
